molecular formula C17H23N5OS B2576062 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1797955-42-0

1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2576062
CAS No.: 1797955-42-0
M. Wt: 345.47
InChI Key: DDIXETPJITZDQJ-UHFFFAOYSA-N
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Description

1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a unique combination of pyridazine, piperidine, and thiophene moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the 6-methylpyridazine and thiophene derivatives. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and urea formation.

  • Step 1: Synthesis of 6-Methylpyridazine Derivative

      Reagents: 6-Methylpyridazine, suitable halogenating agents.

      Conditions: Halogenation under controlled temperature and solvent conditions.

  • Step 2: Synthesis of Piperidine Intermediate

      Reagents: Piperidine, alkylating agents.

      Conditions: Alkylation reactions under basic conditions.

  • Step 3: Coupling Reaction

      Reagents: 6-Methylpyridazine derivative, piperidine intermediate, thiophene derivative.

      Conditions: Coupling under catalytic conditions, often using palladium catalysts.

  • Step 4: Urea Formation

      Reagents: Coupled intermediate, isocyanate or carbodiimide.

      Conditions: Urea formation under mild heating and solvent conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

  • **

Properties

IUPAC Name

1-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-13-4-5-16(21-20-13)22-8-6-14(7-9-22)11-18-17(23)19-12-15-3-2-10-24-15/h2-5,10,14H,6-9,11-12H2,1H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIXETPJITZDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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